molecular formula C11H10BrN3O4 B14734068 5-Bromo-2,6-dioxo-5-(phenylamino)hexahydropyrimidine-4-carboxylic acid CAS No. 6971-61-5

5-Bromo-2,6-dioxo-5-(phenylamino)hexahydropyrimidine-4-carboxylic acid

Katalognummer: B14734068
CAS-Nummer: 6971-61-5
Molekulargewicht: 328.12 g/mol
InChI-Schlüssel: MFGLWWZHNYVWRT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-2,6-dioxo-5-(phenylamino)hexahydropyrimidine-4-carboxylic acid is a complex organic compound with the molecular formula C11H10BrN3O4 and a molecular weight of 328.1188 g/mol . This compound is characterized by the presence of a bromine atom, a phenylamino group, and a hexahydropyrimidine ring, making it a unique and versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,6-dioxo-5-(phenylamino)hexahydropyrimidine-4-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high-quality production.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-2,6-dioxo-5-(phenylamino)hexahydropyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these

Eigenschaften

CAS-Nummer

6971-61-5

Molekularformel

C11H10BrN3O4

Molekulargewicht

328.12 g/mol

IUPAC-Name

5-anilino-5-bromo-2,6-dioxo-1,3-diazinane-4-carboxylic acid

InChI

InChI=1S/C11H10BrN3O4/c12-11(15-6-4-2-1-3-5-6)7(8(16)17)13-10(19)14-9(11)18/h1-5,7,15H,(H,16,17)(H2,13,14,18,19)

InChI-Schlüssel

MFGLWWZHNYVWRT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)NC2(C(NC(=O)NC2=O)C(=O)O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.